
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is a complex organic compound characterized by its unique structure, which includes perfluoropropane, amino, phenylene, and acrylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of 4,4′-(hexafluoroisopropylidene)diphenol with perfluoropyridine, followed by further functionalization to introduce the amino and acrylate groups . The reaction conditions often involve the use of stoichiometric cesium carbonate in acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl bis(2-amino-4,1-phenylene) diacrylate oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials and polymers.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用機序
The mechanism of action of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
類似化合物との比較
Similar Compounds
- (Perfluoropropane-2,2-diyl)bis(4,1-phenylene) diacrylate
- (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) dimethacrylate
Uniqueness
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is unique due to its combination of perfluoropropane, amino, phenylene, and acrylate groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C21H16F6N2O4 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
[2-amino-4-[2-(3-amino-4-prop-2-enoyloxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C21H16F6N2O4/c1-3-17(30)32-15-7-5-11(9-13(15)28)19(20(22,23)24,21(25,26)27)12-6-8-16(14(29)10-12)33-18(31)4-2/h3-10H,1-2,28-29H2 |
InChIキー |
XUIHIBOPIKNHKZ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC(=O)C=C)N)(C(F)(F)F)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


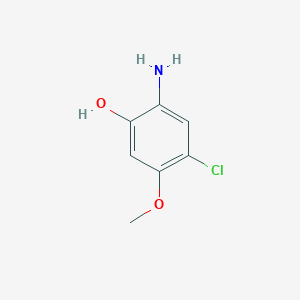
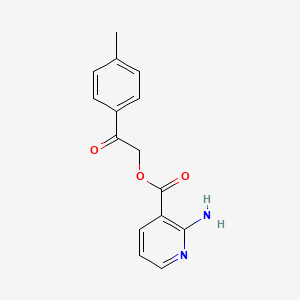
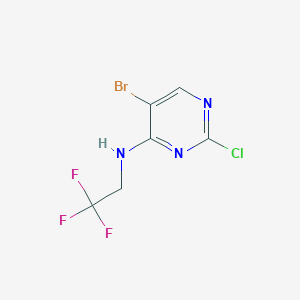
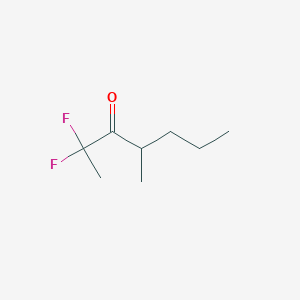

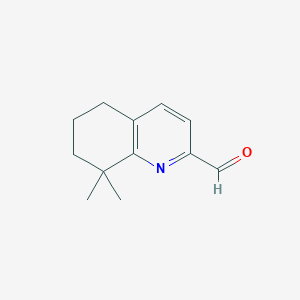

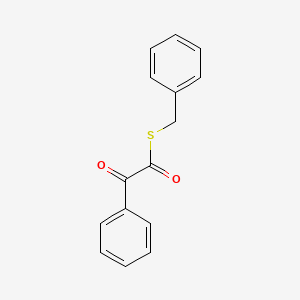
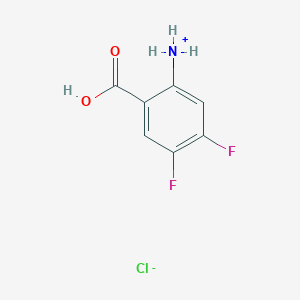

![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
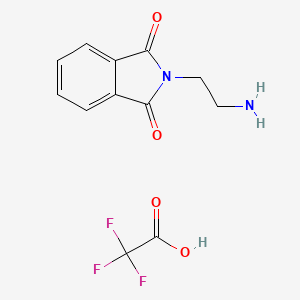
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
